2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Overview
Description
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid (CAS# 1342382-45-9) is a research chemical . It has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid can be represented by the following SMILES notation: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O . The InChI representation is: InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 . Other computed properties include a LogP of 1.92440, a complexity of 275, a topological polar surface area of 55.1, and a monoisotopic mass of 220.0648057 .Scientific Research Applications
Structural Landscape in Cocrystals
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid plays a role in the structural landscape of cocrystals. Dubey and Desiraju (2014) explored its use in benzoic acid cocrystals, highlighting its role in understanding high-energy structures in cocrystal formation (Dubey & Desiraju, 2014).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including those with structures similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, are important in medicinal chemistry. Schmitt et al. (2017) developed reagents for introducing fluoro(trifluoromethoxy)methyl groups onto aromatic substrates, which is crucial for synthesizing fluorinated pyrazoles (Schmitt et al., 2017).
Decarboxylative Fluorination
Yuan, Yao, and Tang (2017) investigated the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This research is relevant to the synthesis and modification of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (Yuan, Yao, & Tang, 2017).
Antibacterial Activity of Fluorinated Pyrazoles
Gadakh et al. (2010) synthesized and evaluated fluorine-containing pyrazoles for antibacterial activity. Their research contributes to the understanding of how fluorinated pyrazoles, similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, can be used in antimicrobial applications (Gadakh et al., 2010).
Fluorinated Pyrazoles in Medicinal Chemistry
Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry. Their work sheds light on the potential of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in this field (Surmont, Verniest, & De Kimpe, 2010).
Pharmacological Screening of Fluorinated Compounds
Patel et al. (2004) conducted a study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. This research is pertinent to the pharmacological applications of fluorinated pyrazoles and related compounds (Patel et al., 2004).
properties
IUPAC Name |
2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUXEVQWHKMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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